molecular formula C9H8N2OS B1486798 5-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol CAS No. 1700308-19-5

5-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol

Cat. No.: B1486798
CAS No.: 1700308-19-5
M. Wt: 192.24 g/mol
InChI Key: HEPJKCXVSFAZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol is a synthetically versatile pyrimidine-thiophene hybrid compound representing an important scaffold in medicinal chemistry research. This high-purity reference standard features a pyrimidine core substituted with a thiophene ring and a methyl group, creating a structurally diverse template for developing novel bioactive molecules. This compound belongs to a class of heterocyclic hybrids that demonstrate significant potential in multiple research domains, particularly as a precursor for developing antimicrobial agents . Structural analogs containing the pyrimidine-thiophene framework have exhibited excellent broad-spectrum antimicrobial activity in experimental studies, with molecular docking analyses revealing their potential mechanism as inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in bacterial and fungal cell wall biosynthesis . The compound's structural features make it particularly valuable for investigating novel pathways to combat drug-resistant microorganisms. Additionally, this chemical scaffold shows promising anticancer research applications . Thiophene-containing pyrimidine derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10), through mechanism-based studies showing induction of apoptosis and cell cycle arrest . The hybridization of pyrimidine and thiophene pharmacophores creates a unique structural profile that enhances bioactivity while maintaining favorable drug-like properties, making it an excellent candidate for structure-activity relationship studies in oncology research. SPECIFICATIONS: • Compound Type: Pyrimidine-thiophene hybrid • Research Applications: Antimicrobial studies, Anticancer research, Medicinal chemistry, Drug discovery • Storage Conditions: Sealed in dry, 2-8°C • Purity: ≥98% (HPLC) WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

CAS No.

1700308-19-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-methyl-4-thiophen-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N2OS/c1-6-8(7-3-2-4-13-7)10-5-11-9(6)12/h2-5H,1H3,(H,10,11,12)

InChI Key

HEPJKCXVSFAZID-UHFFFAOYSA-N

SMILES

CC1=C(N=CNC1=O)C2=CC=CS2

Canonical SMILES

CC1=C(N=CNC1=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzofuran-Pyrimidin-2-ol Analogs

Compounds 4a-d and 5a-d (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol) replace the methyl group with benzofuran derivatives. These analogs exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values below 50 µM .

Mercapto and Nitrile-Substituted Derivatives

2-Mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (4e) features a mercapto (-SH) group at position 2 and a nitrile (-CN) at position 5. This substitution pattern enhances electrophilicity and metal-binding capacity, making it suitable for nucleophilic substitution reactions. However, the absence of a methyl group reduces lipophilicity compared to 5-methyl-6-(thiophen-2-yl)pyrimidin-4-ol .

Thiazole-Containing Thieno-Pyrimidine Derivatives

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione replaces the thiophen-2-yl group with a thiazole ring. This modification significantly improves antimicrobial activity, particularly against Staphylococcus aureus (superior to Metronidazole and Streptomycin). The thiazole’s nitrogen and sulfur atoms enhance hydrogen bonding and π-stacking, suggesting that heterocycle substitution at position 6 critically impacts biological efficacy .

CDK2 Inhibitors with Thiophene Substitution

Derivatives such as 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) demonstrate potent CDK2 inhibition (IC₅₀ = 0.50 µM). The pyrazolopyridine scaffold in these compounds introduces additional hydrogen-bond donors, improving target affinity compared to simpler pyrimidine cores .

Methylthio-Pyrimidin-2-ol Derivatives

4-Methyl-6-(methylthio)pyrimidin-2-ol substitutes the thiophen-2-yl group with a methylthio (-SCH₃) group. However, this compound lacks the aromatic thiophene system, reducing π-π interactions with biological targets .

Comparative Data Table

Compound Name Key Substituents Biological Activity IC₅₀ or MIC (Reference)
This compound 5-CH₃, 6-thiophen-2-yl, 4-OH Antimicrobial (S. aureus) MIC < reference drugs
4-(5-Substituted-benzofuran)-pyrimidin-2-ol 6-thiophen-2-yl, 4-OH, benzofuran Antiproliferative IC₅₀ < 50 µM
2-Mercapto-4-oxo-6-(thiophen-2-yl)-pyrimidine-5-carbonitrile 2-SH, 5-CN, 6-thiophen-2-yl Reactivity in nucleophilic substitutions N/A
6-(2-Methyl-thiazol-4-yl)-thieno-pyrimidine 6-thiazole, 5-CH₃ Antimicrobial (S. aureus, C. albicans) MIC ≈ 1–10 µg/mL
4-Methyl-6-(methylthio)pyrimidin-2-ol 6-SCH₃, 4-OH Not reported (structural comparison) N/A
CDK2 Inhibitor (Compound 8) Pyrazolopyridine, 4-thiophen-2-yl CDK2 inhibition IC₅₀ = 0.50 µM

Key Findings and Implications

  • Thiophene vs. Thiazole/Thiomethyl : Thiophen-2-yl enhances π-π interactions, while thiazole improves antimicrobial activity via hydrogen bonding .
  • Substituent Position : Modifications at position 5 (methyl vs. benzofuran) influence steric effects and target selectivity .
  • Functional Groups : Hydroxyl and mercapto groups at position 4/2 affect hydrogen-bonding capacity and reactivity .

Preparation Methods

Synthetic Routes and Cyclization Strategies

The primary synthetic approach to 5-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol involves the cyclization of appropriately substituted chalcones or pyrimidine precursors with thiophene derivatives under basic conditions. The key steps are:

  • Cyclization of Thiophene-Substituted Chalcones with Guanidine or Urea Derivatives:
    This method involves reacting chalcones bearing thiophene moieties with guanidine hydrochloride or urea in the presence of a base such as potassium hydroxide (KOH) in alcoholic solvents (ethanol or methanol). The reaction proceeds at room temperature or under mild reflux for 5–6 hours, leading to the formation of pyrimidin-4-ol derivatives with thiophene substitution at position 6. Monitoring is typically done by thin-layer chromatography (TLC) with visualization under UV light or iodine vapor. After completion, the reaction mixture is cooled, poured into ice water, neutralized with sodium bicarbonate, and the precipitated product is filtered and recrystallized from ethanol to yield the target compound with good purity and yield (around 79–83%).

  • Suzuki-Miyaura Coupling for Thiophene Introduction:
    Another route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction where 2-methyl-4-hydroxypyrimidine derivatives are coupled with 2-thienyl boronic acid or similar thiophene electrophiles. This reaction is carried out in a mixture of ethanol and water using a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate (Na₂CO₃) at temperatures ranging from 80 to 100°C. This method allows regioselective installation of the thiophene ring at the 6-position of the pyrimidine and is amenable to scale-up with proper control of stoichiometry and reaction time (6–12 hours).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes on Optimization
Solvent Ethanol, Methanol, or Ethanol/Water mixtures Alcoholic solvents facilitate solubility and reaction kinetics
Base Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃) Base strength affects cyclization rate and yield
Temperature Room temperature to reflux (25–100°C) Mild reflux improves yield; too high temp may cause side reactions
Catalyst (for coupling) Pd(PPh₃)₄ (Palladium tetrakis) Catalyst loading (1–5 mol%) optimized for efficiency
Reaction Time 5–12 hours Longer times improve conversion but may reduce selectivity
Atmosphere Inert gas (N₂ or Ar) recommended for coupling Prevents oxidation of sensitive intermediates
Stoichiometry 1:1 to 1:1.5 (pyrimidine:thiophene reagent) Slight excess of thiophene reagent enhances yield

Optimization typically involves adjusting the equivalents of thiophene reagent (1.2–1.5 equivalents), maintaining an inert atmosphere to avoid catalyst degradation, and controlling reflux duration to maximize yield and purity.

Purification and Characterization

  • Purification: The crude products are commonly purified by recrystallization from ethanol or methanol. For higher purity, column chromatography using silica gel with ethyl acetate/hexane mixtures as eluents is employed.

  • Characterization:

    • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns; thiophene protons appear in the δ 6.8–7.5 ppm range, and characteristic pyrimidine signals are observed near δ 160 ppm for C=O or hydroxyl-bearing carbons.
    • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight of 192.24 g/mol.
    • X-ray Crystallography: Single-crystal X-ray diffraction is used to confirm the regiochemistry and molecular conformation, often analyzed using SHELX software.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization with Guanidine Thiophene chalcone + Guanidine HCl + KOH Alcoholic KOH, RT, 5–6 h 79–83 Mild conditions, monitored by TLC
Cyclization with Urea Thiophene chalcone + Urea + KOH Alcoholic KOH, RT, 5–6 h ~79 Similar to guanidine method
Suzuki-Miyaura Coupling 2-Methyl-4-hydroxypyrimidine + 2-thienyl boronic acid + Pd catalyst + Na₂CO₃ EtOH/H₂O, 80–100°C, 6–12 h Variable Requires inert atmosphere, scalable

Research Findings and Notes

  • The cyclization approach using thiophene-substituted chalcones is well-established and provides good yields under mild conditions without the need for expensive catalysts.
  • Suzuki-Miyaura coupling offers a versatile and regioselective route to install the thiophene ring, suitable for modifications and scale-up, but requires palladium catalysts and inert atmosphere.
  • Reaction monitoring by TLC and purification by recrystallization or chromatography are standard to ensure product quality.
  • Optimization of stoichiometry, temperature, and reaction time is critical to maximize yield and minimize side reactions.
  • No direct industrial-scale synthesis protocols are extensively documented, but laboratory methods serve as a basis for scale-up with possible use of continuous flow reactors for efficiency.

Q & A

[Basic] What are the common synthetic routes for 5-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves cyclization of thiophene-containing precursors with pyrimidine intermediates. Key steps include:

  • Cyclization : Reacting 2-methyl-4-hydroxypyrimidine derivatives with thiophene-based electrophiles (e.g., 2-thienyl boronic acid) under Suzuki-Miyaura coupling conditions. Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in ethanol/water mixtures at 80–100°C .
  • Purification : Recrystallization from ethanol or methanol is common. Chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of thiophene reagent), inert atmosphere (N₂/Ar), and controlled reflux times (6–12 hrs) .

[Basic] What spectroscopic and structural characterization techniques are recommended for this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene proton signals at δ 6.8–7.5 ppm; pyrimidine C=O at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 223.06) .
  • X-ray Crystallography : SHELX software for resolving crystal structures, especially to confirm regiochemistry of thiophene-pyrimidine linkage .

[Advanced] How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for MIC testing) and controls (e.g., reference antibiotics) .
  • Mechanistic Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to identify binding targets (e.g., DHFR, kinase domains) .
  • Data Reprodubility : Validate results across multiple cell lines (e.g., HEK293, HepG2) and independent labs .

[Advanced] What computational strategies assist in predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., thymidylate synthase). Validate with free energy calculations (MM-GBSA) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on activity using MOE or RDKit .

[Basic] How should researchers assess purity and stability during storage?

Answer:

  • Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) for purity (>98%); TLC for quick checks .
  • Stability Protocols : Store at −20°C under inert gas. Monitor degradation via periodic NMR or LC-MS over 6–12 months .

[Advanced] Design an experiment to study structure-activity relationships (SAR) for this compound.

Answer:

  • Derivative Synthesis : Prepare analogs with substituent variations (e.g., 5-Cl, 6-CF₃) via halogenation or cross-coupling .
  • Bioactivity Screening : Test against Gram± bacteria (MIC), cancer cells (IC₅₀ in MTT assay), and kinases (ADP-Glo™ assay) .
  • Data Analysis : Use PCA or heatmaps to correlate substituent electronic parameters (Hammett σ) with activity trends .

[Basic] What are the potential applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial : Activity against S. aureus (MIC ~8 µg/mL) via disruption of folate biosynthesis .
  • Anticancer : Inhibition of EGFR kinase (IC₅₀ ~1.2 µM) in non-small cell lung cancer models .
  • Anti-inflammatory : Suppression of COX-2 (70% at 10 µM) in RAW264.7 macrophages .

[Advanced] How can solubility limitations in pharmacological assays be addressed?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or ester prodrugs (e.g., 4-acetoxymethyl derivatives) for improved bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.